molecular formula C9H9FO2 B14765892 2-Fluoro-3-(methoxymethyl)benzaldehyde

2-Fluoro-3-(methoxymethyl)benzaldehyde

Cat. No.: B14765892
M. Wt: 168.16 g/mol
InChI Key: QKIVBFKXKPGBKW-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a methoxymethyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methoxybenzaldehyde with formaldehyde in the presence of a base to introduce the methoxymethyl group . The reaction conditions typically include a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: 2-Fluoro-3-(methoxymethyl)benzoic acid.

    Reduction: 2-Fluoro-3-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(methoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxymethyl group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(methoxymethyl)benzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoro-3-(methoxymethyl)benzaldehyde

InChI

InChI=1S/C9H9FO2/c1-12-6-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3

InChI Key

QKIVBFKXKPGBKW-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)C=O)F

Origin of Product

United States

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